molecular formula C7H15N3O5 B145411 Glycyl-L-glutamine monohydrate CAS No. 131115-71-4

Glycyl-L-glutamine monohydrate

Cat. No. B145411
CAS RN: 131115-71-4
M. Wt: 221.21 g/mol
InChI Key: KLFWVRQACSYLOH-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Glycyl-L-Glutamine (hydrate) exerts its effects through several mechanisms:

Future Directions

Glycyl-L-glutamine monohydrate has a wide range of applications in the field of medicine . It is often used as a functional ingredient in health products and cosmetics, which can improve skin texture, reduce wrinkles, and promote skin regeneration . In addition, it has also been studied for the treatment of certain neurological diseases, such as Parkinson’s disease .

Biochemical Analysis

Biochemical Properties

Glycyl-L-glutamine monohydrate is known for its role in biochemical reactions, particularly as a substitute for glutamine in cell culture. It interacts with various enzymes, proteins, and other biomolecules. For instance, it affects substrate utilization and metabolism, leading to higher cell yields compared to glutamine alone . The compound is hydrolyzed into glutamine and glycine, which are essential for various cellular functions. Glycine, for example, can protect myocardial cells from ischemic injury by preventing cellular membrane permeability .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to improve cell growth and viability in cell culture by maintaining higher concentrations due to lower peptidase affinity . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism. For example, dietary supplementation with this compound has been found to ameliorate intestinal integrity, inflammatory response, and oxidative status in LPS-challenged piglets .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis into glutamine and glycine. Glutamine is a crucial amino acid for cellular metabolism, while glycine plays a role in protecting cells from ischemic injury . The compound also interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been shown to inhibit morphine-induced conditioned place preference, tolerance, dependence, and withdrawal .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its effectiveness in cell culture media, leading to higher cell yields . Long-term studies have shown that dietary supplementation with this compound improves gut microbiota dysbiosis and enhances intestinal integrity, inflammatory responses, and oxidative status in piglets .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, dietary supplementation with 0.25% this compound in piglets has been shown to improve intestinal integrity and reduce inflammation . Higher doses may lead to adverse effects, and it is essential to determine the optimal dosage for each specific application.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is hydrolyzed into glutamine and glycine, which are essential for cellular metabolism. Glutamine plays a crucial role in the tricarboxylic acid (TCA) cycle, while glycine is involved in the synthesis of proteins and other biomolecules . The compound also affects metabolic flux and metabolite levels, contributing to overall cellular function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For example, it is transported into cells via amino acid transporters and is distributed to various cellular compartments . The compound’s localization and accumulation within cells are essential for its biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and its overall effectiveness in cellular processes.

Preparation Methods

The preparation of Glycyl-L-Glutamine (hydrate) involves several synthetic routes:

Chemical Reactions Analysis

Glycyl-L-Glutamine (hydrate) undergoes various chemical reactions:

    Reduction: Reduction reactions are less common for this compound.

    Substitution: It can participate in substitution reactions, particularly in peptide synthesis where amino groups are involved.

Common reagents and conditions used in these reactions include chloroformate for condensation and trifluoroacetic acid for deprotection . The major products formed from these reactions are typically high-purity Glycyl-L-Glutamine .

Comparison with Similar Compounds

Glycyl-L-Glutamine (hydrate) is unique compared to other similar compounds due to its stability and bioavailability. Similar compounds include:

These compounds share similar applications but differ in their specific properties and stability profiles.

properties

IUPAC Name

(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFWVRQACSYLOH-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)CN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647443
Record name Glycyl-L-glutamine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172669-64-6
Record name Glycyl-glutamine monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172669646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-L-glutamine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCYL-GLUTAMINE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668A00JUHO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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